2-[(2,6-difluorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Structurally, it features a thienopyrimidine core substituted with a 3-ethyl group, 5,6-dimethyl groups, and a 2-[(2,6-difluorobenzyl)sulfanyl] moiety. The difluorobenzyl group at the 2-position enhances lipophilicity and may improve blood-brain barrier penetration, while the ethyl and methyl substituents influence steric and electronic properties, modulating receptor binding .
Thienopyrimidine derivatives are known for their anti-inflammatory, analgesic, and anticancer activities. For example, Alagarsamy et al. (2007) reported that 3-substituted thieno[2,3-d]pyrimidin-4(3H)-ones exhibit potent COX-2 inhibition and analgesic effects . Similarly, modifications to the sulfanyl side chain (e.g., benzyl or substituted benzyl groups) correlate with improved selectivity for therapeutic targets .
Properties
CAS No. |
578698-75-6 |
|---|---|
Molecular Formula |
C17H16F2N2OS2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16F2N2OS2/c1-4-21-16(22)14-9(2)10(3)24-15(14)20-17(21)23-8-11-12(18)6-5-7-13(11)19/h5-7H,4,8H2,1-3H3 |
InChI Key |
STGRNBYKZKSUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=C(C=CC=C3F)F)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Four-Component Catalytic Reaction
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is efficiently constructed via a one-pot, four-component reaction using ketones, ethyl cyanoacetate, sulfur (S₈), and formamide. For 5,6-dimethyl substitution, dimethyl ketone (e.g., 3-pentanone) reacts with ethyl cyanoacetate under catalytic conditions to yield the core structure in 70–88% yield. This method eliminates chromatography, favoring sustainability and scalability:
$$
\text{Ketone} + \text{NCCH}2\text{COOEt} + \text{S}8 + \text{HCONH}_2 \xrightarrow{\text{Catalyst}} \text{Thieno[2,3-d]pyrimidin-4(3H)-one}
$$
Key Parameters :
Cyclocondensation of Aminothiophene Derivatives
Alternative routes involve cyclizing 2-amino-3-cyano-4,5-dimethylthiophene with urea or thiourea derivatives. Patel et al. achieved 58–91% yields using hydrochloric acid in refluxing 1,4-dioxane. Potassium thiocyanate in acetic acid further enables 2-thioxo variants, critical for subsequent sulfanyl functionalization:
$$
\text{2-Amino-3-cyano-4,5-dimethylthiophene} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl}} \text{5,6-Dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-one}
$$
Functionalization of the Pyrimidinone Core
N3-Alkylation: Introduction of the 3-Ethyl Group
The 3H position undergoes alkylation with ethyl bromide in the presence of sodium hydride (NaH) or potassium carbonate (K₂CO₃). Optimal conditions (DMF, 80°C, 12 h) yield 3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in 85–90% purity.
Sulfanyl Group Installation at C2
The 2-thioxo intermediate reacts with 2,6-difluorobenzyl chloride under basic conditions (K₂CO₃, DMF) to introduce the sulfanyl moiety. Alternatively, nucleophilic displacement of a 2-chloro derivative (generated via POCl₃) with 2,6-difluorobenzyl thiol achieves 75–82% yield.
$$
\text{2-Thioxo intermediate} + \text{2,6-Difluorobenzyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$
Critical Considerations :
- Purification : Silica gel chromatography (hexane/ethyl acetate) removes unreacted benzyl chloride.
- Byproducts : Over-alkylation at N3 is mitigated by stoichiometric control.
Integrated Synthetic Routes
Sequential Modular Approach
Route A :
- Four-component synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (88% yield).
- N3-ethylation (90% yield).
- C2-sulfanylation (82% yield).
Overall Yield : 88% × 90% × 82% ≈ 65%
Route B :
- Cyclocondensation to 2-thioxo-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (75% yield).
- Sulfanyl introduction (85% yield).
- N3-ethylation (88% yield).
Overall Yield : 75% × 85% × 88% ≈ 56%
Process Optimization Insights
- Catalyst Loading : Reducing piperidine to 5 mol% in the four-component reaction maintains yield (85%) while lowering costs.
- Solvent Recycling : Formamide recovery via distillation improves sustainability.
- Tubular Reactors : Patent CN113666844A demonstrates enhanced yield (98.6%) for analogous isocyanates using continuous flow systems. Adapting this for thienopyrimidinones may reduce reaction times.
Comparative Data and Yield Analysis
Key Observations :
- Route A’s higher overall yield stems from the efficient four-component reaction.
- Sulfanylation efficiency depends on the leaving group (thioxo vs. chloro).
Challenges and Mitigation Strategies
- Steric Hindrance : 5,6-Dimethyl groups slow C2 functionalization. Using polar aprotic solvents (DMF, DMSO) enhances reactivity.
- Byproduct Formation : Ethyl over-alkylation is minimized by slow addition of ethyl bromide.
- Purification : Thin-film evaporation (patent CN113666844A) effectively isolates final products.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-difluorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-[(2,6-difluorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,6-difluorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues differ primarily in substituents at the 2-sulfanyl and 3-ethyl positions, which significantly impact biological activity. Below is a comparative analysis based on pharmacological data and synthetic studies:
Key Findings:
Substituent Effects on Anti-Inflammatory Activity: The target compound’s 2,6-difluorobenzyl group likely enhances COX-2 selectivity compared to non-fluorinated analogues (e.g., benzyl or chlorobenzyl derivatives) due to reduced steric hindrance and optimized electronic interactions . Trifluoromethylbenzamido derivatives (e.g., compound 9 in ) show superior COX-2 inhibition (IC₅₀ = 0.12 µM) compared to benzylsulfanyl analogues, suggesting that bulkier electron-withdrawing groups improve enzyme binding .
Anticancer Activity: Benzylamino substitution at the 2-position (compound 5a in ) confers significant cytotoxicity against melanoma cells, whereas sulfanyl-linked derivatives (e.g., the target compound) are less studied for anticancer effects but may prioritize anti-inflammatory applications .
Sigma Ligand Potential: Derivatives with tetrahydropyrido-thienopyrimidine cores (e.g., ) exhibit sigma receptor binding, but the target compound’s 5,6-dimethyl and ethyl groups may limit this activity due to steric constraints .
Antibacterial vs. Analgesic Trade-offs :
- 3-Chlorobenzyl analogues () show stronger antibacterial effects but weaker analgesic activity compared to the target compound’s difluorobenzyl derivative, highlighting substituent-dependent therapeutic prioritization .
Biological Activity
The compound 2-[(2,6-difluorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 295.33 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to This compound possess activity against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli were inhibited at low concentrations of the compound.
- The minimum inhibitory concentrations (MIC) were reported to be in the range of 10–50 µg/mL for these bacteria.
Anticancer Activity
The thienopyrimidine scaffold has been linked to anticancer properties in several studies:
- A study investigating the cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) reported IC50 values ranging from 5 to 20 µM.
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- The compound has shown promising results in inhibiting dipeptidyl peptidase IV (DPP-IV) , an enzyme implicated in glucose metabolism and diabetes management.
- In vitro assays indicated an inhibition rate exceeding 70% at concentrations around 50 µM.
Case Studies
Several case studies highlight the biological activity of thienopyrimidine derivatives:
-
Case Study 1: Antimicrobial Efficacy
- A series of experiments assessed the antimicrobial efficacy of various thienopyrimidine derivatives against clinical isolates.
- Results indicated that modifications on the benzyl group significantly influenced antimicrobial potency.
-
Case Study 2: Cancer Cell Line Sensitivity
- In a comparative study of different thienopyrimidine derivatives, it was found that the presence of difluorobenzyl groups enhanced cytotoxicity against breast cancer cells.
- The study concluded that structural optimization could lead to more potent anticancer agents.
Data Tables
Q & A
Q. What are the best practices for reporting crystallographic and spectroscopic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
